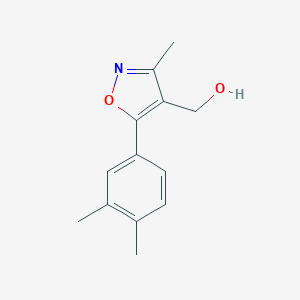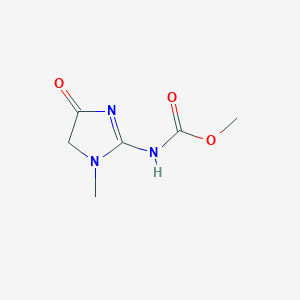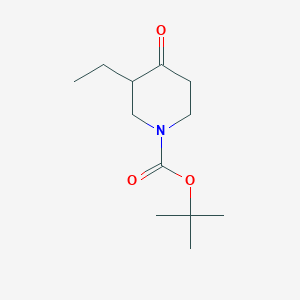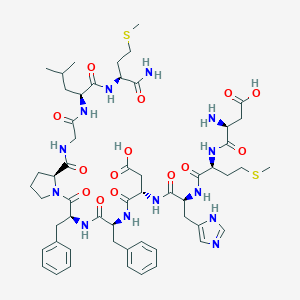![molecular formula C13H22O8 B037607 (1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol CAS No. 32647-67-9](/img/structure/B37607.png)
(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SAE J995 is a standard specification published by the Society of Automotive Engineers (SAE). It outlines the mechanical and material requirements for three grades of steel nuts suitable for use in automotive and related engineering applications. These nuts are designed to ensure high strength, durability, and reliability in various high-stress environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of SAE J995 steel nuts involves several steps, including the selection of appropriate steel alloys, forging, machining, and heat treatment. The steel alloys used typically contain carbon, manganese, sulfur, phosphorus, and sometimes additional elements like silicon, nickel, and molybdenum to enhance specific properties .
Industrial Production Methods
Forging: The steel is heated to a high temperature and then shaped into the desired nut form using forging presses.
Machining: The forged nuts are machined to achieve precise dimensions and threading.
Heat Treatment: The nuts undergo heat treatment processes such as quenching and tempering to enhance their mechanical properties, including tensile strength and hardness.
Chemical Reactions Analysis
SAE J995 steel nuts are primarily composed of low-carbon chromium steel alloys, which provide excellent corrosion resistance and mechanical properties. The key chemical reactions involved in their preparation include:
Oxidation: During heat treatment, the steel may undergo oxidation, forming a thin oxide layer that can enhance corrosion resistance.
Carburization: In some cases, the steel may be carburized to increase surface hardness.
Scientific Research Applications
SAE J995 steel nuts are widely used in various scientific research applications due to their high strength, durability, and corrosion resistance. Some of the key applications include:
Automotive Engineering: Used in the assembly of vehicles, ensuring the reliability and safety of critical components.
Construction: Employed in structural applications where high-strength fasteners are required.
Industrial Machinery: Used in the assembly of heavy machinery and equipment, providing secure and durable connections.
Mechanism of Action
The effectiveness of SAE J995 steel nuts is primarily due to their mechanical properties, which are achieved through precise alloy composition and heat treatment processes. The key molecular targets and pathways involved include:
Grain Structure: The heat treatment process refines the grain structure of the steel, enhancing its strength and toughness.
Surface Hardness: Carburization and tempering processes increase the surface hardness, improving wear resistance and durability.
Comparison with Similar Compounds
SAE J995 steel nuts can be compared with other similar fasteners, such as those made from stainless steel or other high-strength alloys. Some of the similar compounds include:
Stainless Steel Nuts: Offer excellent corrosion resistance but may have lower tensile strength compared to SAE J995 steel nuts.
High-Strength Alloy Nuts: Provide similar mechanical properties but may be more expensive due to the use of specialized alloys.
Properties
CAS No. |
32647-67-9 |
|---|---|
Molecular Formula |
C13H22O8 |
Molecular Weight |
306.31 g/mol |
IUPAC Name |
hexane-1,2,3,4,5,6-hexol;phenylmethanediol |
InChI |
InChI=1S/C7H8O2.C6H14O6/c8-7(9)6-4-2-1-3-5-6;7-1-3(9)5(11)6(12)4(10)2-8/h1-5,7-9H;3-12H,1-2H2 |
InChI Key |
KZAXZLXYAYCVLB-UHFFFAOYSA-N |
SMILES |
C1C2C(C3C(O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@@H]3[C@@](O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(O)O.C(C(C(C(C(CO)O)O)O)O)O |
Synonyms |
Bis-O-(benzylidene)-D-glucitol; DIBENZYLIDENE SORBITOL; IRGACLEAR D; bis-o-(phenylmethylene)-d-glucito; bis-O-(phenylmethylene)-D-Glucitol; dibenzalsorbitol; Dibenzylidene-D-sorbitol; di-o-benzylidene-d-sorbito |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)
